molecular formula C10H19Cl2FN4O B1411886 {[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride CAS No. 1807941-78-1

{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride

Cat. No. B1411886
CAS RN: 1807941-78-1
M. Wt: 301.19 g/mol
InChI Key: IYIIHDNDRZRCNA-CDEWPDHBSA-N
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Description

The compound “{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride” is a chemical compound with the molecular formula C10H18ClFN4O and a molecular weight of 264.73 . It is related to a class of compounds that have been studied for their potential use in the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The compound also contains a fluorine atom and a methyl group .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • A study synthesized oxadiazole analogues, showing in vitro antiproliferative activity against various human cancer cell lines, including leukemia, lung cancer, and melanoma, and demonstrated antimicrobial properties (Ahsan & Shastri, 2015).

Metabolic Pathways in Drug Development

  • An investigation into the metabolism of a compound structurally related to the query molecule, BMS-645737, revealed complex pathways involving oxidation and conjugation reactions, providing insights into drug metabolism (Johnson et al., 2008).

Synthesis and Biological Activity

  • Another study focused on the synthesis of new derivatives containing 1,2,4-oxadiazole, exploring their biological activity, including plant growth stimulation effects (Pivazyan et al., 2019).

Anticancer Agents

  • Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and screened for anticancer activity, demonstrating significant cytotoxicity against various human cancer cell lines (Vinayak et al., 2017).

Chemical Reactions and Structural Studies

  • Research on ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine showcased the complex chemical behaviors and structural transformations of related compounds (Jäger et al., 2002).

Crystal Structure Analysis

  • A study synthesized and characterized an energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, providing insights into its crystal structure and potential applications (Zhu et al., 2021).

Tuberculostatic Activity

  • N′-Methyl-4-(pyrrolidin-1-yl)picolinohydrazide and related compounds were synthesized and evaluated for their tuberculostatic activity, demonstrating the potential of oxadiazole derivatives in treating tuberculosis (Bogdanowicz et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential use in the treatment of neurodegenerative diseases and disorders. This could involve in-depth studies of its mechanism of action, as well as preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

1-[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O.2ClH/c1-7-13-10(14-16-7)6-15-5-8(11)3-9(15)4-12-2;;/h8-9,12H,3-6H2,1-2H3;2*1H/t8-,9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIIHDNDRZRCNA-CDEWPDHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CC(CC2CNC)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)CN2C[C@H](C[C@H]2CNC)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 4
{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 5
{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride

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